Xanthinin

Description

Definition and Nomenclature

Alpha-methylene-gamma-lactone (α-methylene-γ-lactone) is a cyclic ester characterized by a five-membered lactone ring containing a methylene group (-CH₂-) adjacent to the carbonyl oxygen. Its systematic IUPAC name is 3-methylideneoxolan-2-one , with the molecular formula C₅H₆O₂ and a molecular weight of 98.10 g/mol . The structure features an α,β-unsaturated carbonyl system (C=O conjugated to a double bond), which confers unique reactivity and biological activity.

Common synonyms include tulipalin A , dihydro-3-methylene-2(3H)-furanone , and α-methylenebutyrolactone . The term "gamma-lactone" refers to the lactone ring formed by esterification of a hydroxyl group at the fourth carbon (γ-position) of a carboxylic acid.

Historical Context and Discovery

Alpha-methylene-gamma-lactones were first identified in plants of the Asteraceae family, such as Xanthium spinosum and Artemisia annua, where they contribute to bitter flavors and defense mechanisms. The isolation of tulipalin A from tulip bulbs (Tulipa gesneriana) in the mid-20th century marked a key milestone, as it linked α-methylene-γ-lactones to allergenic properties in humans. Early pharmacological studies in the 1970s–1980s revealed their cytotoxic potential, particularly in sesquiterpene lactones like parthenolide and costunolide.

The structural elucidation of these compounds relied on advances in nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, as demonstrated in the characterization of vernodalinol from Vernonia amygdalina in 2009.

Significance in Natural Product Chemistry

Alpha-methylene-gamma-lactones are pivotal in plant ecology and medicine:

- Plant Defense : They act as phytoalexins, deterring herbivores and pathogens through cytotoxicity and antifeedant properties. For example, lettuce (Lactuca sativa) produces lactucin and lactucopicrin to resist insect predation.

- Bioactive Scaffolds : Their α,β-unsaturated lactone moiety enables Michael addition reactions with thiol groups in proteins, modulating transcription factors (e.g., NF-κB) and enzymes. This mechanism underpins their anti-inflammatory and anticancer activities.

- Chemical Diversity : Over 5,000 sesquiterpene lactones have been identified, with α-methylene-γ-lactones constituting ~30% of these. Modifications such as hydroxylation, acetylation, and glycosylation expand their functional versatility.

Classification Within Sesquiterpene Lactones

Sesquiterpene lactones (SLs) are classified into six major subgroups based on carbocyclic skeleton (Table 1):

| Class | Core Structure | Example | Natural Source |

|---|---|---|---|

| Germacranolides | 10-membered macrocycle | Parthenolide | Tanacetum parthenium |

| Guaianolides | 5/7-membered fused rings | Artabsin | Artemisia absinthium |

| Eudesmanolides | 6/6-membered fused rings | Alantolactone | Inula helenium |

| Pseudoguaianolides | 5/7-membered rings | Helenalin | Arnica montana |

| Hyrcanolides | 5/8-membered rings | Hyrcanolide | Seseli hyrcanicum |

| Xanthanolides | 5/6-membered rings | Xanthatin | Xanthium strumarium |

Alpha-methylene-gamma-lactones are most prevalent in guaianolides and germacranolides , where the lactone ring is fused to a sesquiterpene backbone. For instance, artemisinin—a germacranolide from Artemisia annua—contains an endoperoxide bridge but lacks the α-methylene group, highlighting structural diversity within SLs.

Table 1: Key Biological Activities of Alpha-Methylene-Gamma-Lactones

| Activity | Mechanism | Example Compound | Source |

|---|---|---|---|

| Anticancer | NF-κB inhibition, apoptosis induction | Parthenolide | Tanacetum parthenium |

| Anti-inflammatory | COX-2 suppression | Costunolide | Saussurea lappa |

| Antimicrobial | Cell membrane disruption | Dehydrocostus lactone | Saussurea costus |

| Immunomodulatory | Mast cell degranulation inhibition | Helenalin | Arnica montana |

The α-methylene-γ-lactone moiety is essential for bioactivity, as alkylation or reduction abolishes cytotoxicity. For example, replacing the methylene group in parthenolide with a lactam reduces NF-κB inhibition by 90%.

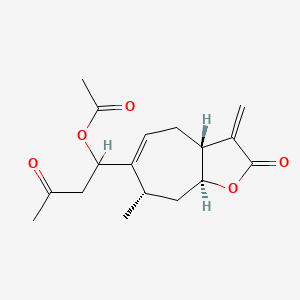

Properties

Molecular Formula |

C17H22O5 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate |

InChI |

InChI=1S/C17H22O5/c1-9-7-15-14(11(3)17(20)22-15)6-5-13(9)16(8-10(2)18)21-12(4)19/h5,9,14-16H,3,6-8H2,1-2,4H3/t9-,14+,15-,16?/m0/s1 |

InChI Key |

DPSCQKGSAHTWSP-LPVYDGHXSA-N |

SMILES |

CC1CC2C(CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2 |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@H](CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituents: Alpha-Angelica Lactone contains a cyclic ketone, while parthenolide has a complex sesquiterpene backbone, both influencing bioactivity .

Reactivity and Mechanism

- Nucleophilic Additions : The methylene group in all compounds undergoes Michael-type additions. For example, beta-hydroxy-alpha-methylene-gamma-lactones (e.g., compounds 142–146) show modulated reactivity due to adjacent hydroxyl groups .

- Ring-Opening Reactions : Hydrolysis of the lactone ring yields carboxylic acids, a property exploited in prodrug design .

- Stabilization: Commercial butyrolactones are stabilized with antioxidants (e.g., 2,6-Di-tert-butyl-p-cresol), whereas valerolactone uses hydroquinone (HQ) .

Structure-Activity Relationships :

- The methylene group is critical for bioactivity, enabling covalent binding to thiol groups in proteins (e.g., parthenolide’s inhibition of NF-κB) .

- Substituents enhance specificity: TEI-9647’s 2α-(3-hydroxypropoxy) group boosts VDR binding affinity by 4-fold .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating alpha-methylene-gamma-lactone (1) from natural sources, and how is its structure confirmed?

- Methodological Answer : Natural extraction typically involves methanol or ethanol-based solvents, followed by bioassay-guided fractionation to isolate the compound. For example, methanol extracts of Anisomeles indica yielded alpha-methylene-gamma-lactone derivatives, which were structurally elucidated using NMR, mass spectrometry, and X-ray crystallography . The lactone moiety’s stereochemistry and substituent positions are critical for validation, requiring 2D-NMR techniques like COSY and NOESY .

Q. Why is the alpha-methylene-gamma-lactone moiety considered essential for bioactivity in sesquiterpene lactones?

- Methodological Answer : The alpha-methylene-gamma-lactone group acts as an electrophilic Michael acceptor, enabling covalent interactions with cellular nucleophiles (e.g., cysteine residues in proteins). SAR studies on cytotoxic sesquiterpenes (e.g., lappadilactone) demonstrate that replacing or hydroxylating this moiety reduces cytotoxicity, as seen in inactive derivatives lacking the exocyclic double bond . Bioactivity assays (e.g., dose-dependent cytotoxicity in HepG2 cells) are used to validate this mechanism .

Q. How do researchers address conflicting data on the antibacterial vs. cytotoxic effects of alpha-methylene-gamma-lactones?

- Methodological Answer : Contradictions arise from compound specificity and assay conditions. For instance, while alpha-methylene-gamma-lactones (1-8) from Saussurea lappa showed cytotoxicity (CD50: 1.6–3.5 µg/mL), they lacked antibacterial activity due to differences in target selectivity. Researchers use parallel screening against Gram-positive bacteria (e.g., Staphylococcus aureus) and cancer cell lines (e.g., HeLa) under standardized protocols to clarify selectivity .

Advanced Research Questions

Q. What synthetic strategies enhance the stability or potency of alpha-methylene-gamma-lactone derivatives?

- Methodological Answer : Palladium-catalyzed arylation of the lactone ring introduces electron-withdrawing groups, improving electrophilicity and bioactivity. For example, semisynthetic derivatives of parthenolide showed enhanced cytotoxicity via aryl substitutions at the lactone’s alpha-position . Computational docking studies (e.g., AutoDock Vina) guide rational modifications by predicting binding affinities to targets like NF-κB .

Q. How can experimental design theory optimize the extraction and derivatization of alpha-methylene-gamma-lactones?

- Methodological Answer : Response surface methodology (RSM) is used to model solvent polarity, temperature, and extraction time. For instance, a central composite design optimized methanol-water ratios for maximal yield of lactones from plant extracts, validated via HPLC quantification . Derivatization protocols (e.g., acetylation of hydroxyl groups) are refined using factorial designs to minimize side reactions .

Q. What in vitro models are suitable for studying the irreversible binding of alpha-methylene-gamma-lactones to cellular targets?

- Methodological Answer : Radioligand displacement assays (e.g., using [³H]bremazocine) quantify binding affinity (IC50) and irreversibility. For opioid receptor studies, lactone 37 (IC50 = 1.0 nM) demonstrated mu-selective irreversible effects, confirmed via competition assays with naloxone . Proteomic approaches (e.g., activity-based protein profiling) identify covalently modified targets .

Data Analysis and Reproducibility

Q. How should researchers validate the purity of synthetic alpha-methylene-gamma-lactones?

- Methodological Answer : Combine chromatographic (HPLC ≥95% purity) and spectroscopic methods. For novel compounds, high-resolution mass spectrometry (HR-MS) and elemental analysis confirm molecular formulas, while ¹H/¹³C NMR verify substituent positions. Known compounds require cross-referencing with literature melting points and optical rotations .

Q. What statistical approaches resolve variability in cytotoxicity assays for alpha-methylene-gamma-lactones?

- Methodological Answer : Dose-response curves (e.g., log[inhibitor] vs. normalized response) with nonlinear regression (GraphPad Prism) calculate IC50 values. Replicate experiments (n ≥ 3) and ANOVA identify outliers, while time-dependent assays (e.g., 24–72 hr incubations) account for delayed effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.